![molecular formula C21H18ClN5O3S B2620684 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 586999-67-9](/img/structure/B2620684.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6O3S, with a molecular weight of 460.94 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a methoxyphenyl acetamide moiety. This specific arrangement is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H21ClN6O3S |
Molecular Weight | 460.94 g/mol |
CAS Number | 887223-08-7 |
Purity | ≥95% |
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been reported to inhibit various kinases involved in cancer progression.
- Inhibition of EGFR : A study indicated that derivatives similar to the compound demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis in tumor cells. For example, one study reported that a related compound caused significant apoptosis in A549 lung cancer cells with an IC50 value of 49.85 μM .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory responses by inhibiting microglial activation.
- Neuroinflammation Studies : In vitro studies demonstrated that related compounds significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia, suggesting a protective effect against neuroinflammation .
- Case Study : A specific derivative was tested in models of Parkinson's disease, showing efficacy in reducing inflammation and protecting dopaminergic neurons from LPS-induced damage .
Antimicrobial Activity
Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties as well. In particular, some derivatives have shown activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structural motif in the development of anticancer agents. Several studies have highlighted the efficacy of compounds within this class against various cancer cell lines:
- In Vitro Studies : A study reported that derivatives bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory activity against multiple tumor cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through various pathways. Flow cytometric analysis indicated that certain derivatives could significantly induce cell death at low micromolar concentrations .
- Structure-Activity Relationships (SAR) : Research into SAR has shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance or diminish anticancer activity. For example, analogs with specific substitutions were synthesized and tested, revealing that certain modifications led to improved potency against breast cancer cells (IC50 = 1.74 µM) .
Anti-inflammatory Properties
In addition to anticancer properties, compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Recent studies have demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. In vitro assays showed promising results in inhibiting COX-1 and COX-2 activities .
- Animal Models : In vivo studies utilizing formalin-induced paw edema and cotton pellet-induced granuloma tests confirmed the anti-inflammatory potential of these compounds, suggesting a therapeutic role in treating inflammatory diseases .
Potential as Drug Candidates
The diverse biological activities of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide position it as a candidate for further development:
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-17-8-5-14(9-18(17)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)15-6-3-13(22)4-7-15/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOMJVIJTGRVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.